Zonisamide-d4
Descripción general
Descripción
Zonisamide-d4 is a deuterium-labeled derivative of Zonisamide, an anticonvulsant medication primarily used to treat epilepsy. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can help in tracing the compound in various biological and chemical processes. Zonisamide itself is a sulfonamide derivative with a unique chemical structure, making it distinct from other antiepileptic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zonisamide-d4 involves the incorporation of deuterium into the Zonisamide molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Zonisamide with deuterium atoms using deuterated solvents or catalysts.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zonisamide from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon in deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Zonisamide-d4 undergoes various chemical reactions, including:
Oxidation: Zonisamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Zonisamide back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Zonisamide-d4 has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Zonisamide in the body.
Metabolomics: Helps in identifying and quantifying metabolites of Zonisamide in biological samples.
Drug Development: Used as a tracer in the development of new antiepileptic drugs.
Neuroscience: Research on the effects of Zonisamide on neuronal activity and its potential use in treating neurological disorders.
Analytical Chemistry: Employed in the development and validation of analytical methods for Zonisamide quantification.
Mecanismo De Acción
Zonisamide-d4, like Zonisamide, exerts its effects through multiple mechanisms:
Sodium Channel Blockade: Inhibits the repetitive firing of voltage-gated sodium channels, reducing neuronal excitability.
Calcium Channel Blockade: Reduces T-type calcium currents, which are involved in the generation of epileptic seizures.
Comparación Con Compuestos Similares
Topiramate: Another anticonvulsant with multiple mechanisms of action, including sodium channel blockade and GABA modulation.
Lamotrigine: Inhibits voltage-gated sodium channels and is used to treat epilepsy and bipolar disorder.
Levetiracetam: Binds to synaptic vesicle protein SV2A, modulating neurotransmitter release.
Uniqueness of Zonisamide-d4:
Deuterium Labeling: The incorporation of deuterium makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.
Broad Spectrum of Activity:
Distinct Chemical Structure: Unlike other antiepileptic drugs, Zonisamide has a unique benzisoxazole structure, contributing to its unique pharmacological profile.
Propiedades
IUPAC Name |
(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662231 | |
Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020720-04-0 | |
Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020720-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.